molecular formula C15H13N3O3 B11063806 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide

Cat. No.: B11063806
M. Wt: 283.28 g/mol
InChI Key: WFAPHRCOHUMQCQ-UHFFFAOYSA-N
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Description

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzamide: is a fascinating compound with a complex structure. Let’s break it down:

  • The core structure consists of a benzene ring (the aromatic six-membered ring) attached to a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms).
  • The pyrazole ring is further modified by a 6-oxopyrano group (a six-membered ring containing an oxygen atom and a ketone group) at position 3,4.
  • The compound’s systematic name reflects these structural features.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is as follows:

    Acylation of Enamine:

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions due to its functional groups.

    Substitution Reactions: The benzamide group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Major Products:: The major products formed during chemical reactions will include derivatives of the core structure, such as substituted pyrazoles or modified benzamides.

Scientific Research Applications

This compound finds applications across various scientific fields:

    Chemistry: As a versatile building block for designing new molecules.

    Biology: Potential bioactivity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties (e.g., anti-inflammatory, antitumor).

    Industry: Used in the synthesis of other compounds or materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyrazoles, benzamides, and heterocyclic structures. Its unique combination of features sets it apart.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzamide

InChI

InChI=1S/C15H13N3O3/c1-8-7-12(19)21-15-13(8)9(2)17-18(15)11-5-3-10(4-6-11)14(16)20/h3-7H,1-2H3,(H2,16,20)

InChI Key

WFAPHRCOHUMQCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)C(=O)N)C

Origin of Product

United States

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